Enhanced Lipophilicity Compared to Primary Sulfonamide Analogs Drives Membrane Permeability and Target Engagement
The target compound's N-methyl-N-phenylsulfamoyl group yields a calculated XLogP3-AA of 4.1, which is significantly higher than the value for the unsubstituted sulfamoyl analog N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide (BDBM12017, predicted XLogP3 ~1.5 based on fragment contributions) [1][2]. This 2.6 log unit increase in lipophilicity is directly attributable to the tertiary sulfonamide modification and is a strong predictor of enhanced passive membrane permeability, potentially improving cellular uptake and intracellular target engagement [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide (BDBM12017), XLogP3 ~1.5 |
| Quantified Difference | Δ = +2.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for the target; comparator value estimated from fragment-based calculation. |
Why This Matters
A higher logP is a key differentiator for cell-based assays and in vivo studies where passive diffusion into cells is a prerequisite for activity, making the target compound a superior candidate over the primary sulfonamide for intracellular target screens.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 166176985, HIV-1 inhibitor-49. View Source
- [2] BindingDB Entry for BDBM12017: N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5(3), 235-248. View Source
